molecular formula C10H18O2 B14010584 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene CAS No. 37406-14-7

3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene

Cat. No.: B14010584
CAS No.: 37406-14-7
M. Wt: 170.25 g/mol
InChI Key: WCBOAGVUCGYFKW-UHFFFAOYSA-N
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Description

3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-1-propanol with prop-2-en-1-ol in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then reacted with prop-2-en-1-ol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving allylic compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials.

Mechanism of Action

The mechanism by which 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes that catalyze allylic reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Propyn-1-yloxy)-1-propene
  • 2-Methyl-3-(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propanoic acid
  • 3-(Allyloxy)-1-propyne

Uniqueness

3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .

Properties

CAS No.

37406-14-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methyl-1,1-bis(prop-2-enoxy)propane

InChI

InChI=1S/C10H18O2/c1-5-7-11-10(9(3)4)12-8-6-2/h5-6,9-10H,1-2,7-8H2,3-4H3

InChI Key

WCBOAGVUCGYFKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(OCC=C)OCC=C

Origin of Product

United States

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